molecular formula C11H15N3O B14960433 N-(pyrimidin-2-yl)cyclohexanecarboxamide

N-(pyrimidin-2-yl)cyclohexanecarboxamide

Cat. No.: B14960433
M. Wt: 205.26 g/mol
InChI Key: UZPHVWBRUGTIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-2-yl)cyclohexanecarboxamide is a compound that features a pyrimidine ring attached to a cyclohexane carboxamide group Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)cyclohexanecarboxamide typically involves the reaction of pyrimidine derivatives with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyrimidin-2-yl)cyclohexanecarboxylic acid, while reduction could produce N-(pyrimidin-2-yl)cyclohexanemethanamine .

Scientific Research Applications

N-(pyrimidin-2-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound has strong binding affinities with target proteins, indicating its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-yl)cyclohexanecarboxamide is unique due to its specific combination of a pyrimidine ring and a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-pyrimidin-2-ylcyclohexanecarboxamide

InChI

InChI=1S/C11H15N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h4,7-9H,1-3,5-6H2,(H,12,13,14,15)

InChI Key

UZPHVWBRUGTIIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=CC=N2

solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.